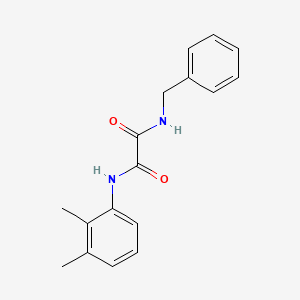

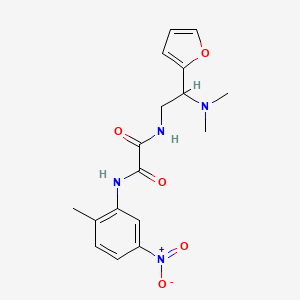

1,3-dimethyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In

Scientific Research Applications

Synthesis and Medicinal Applications

- Heterocyclic Chemistry and Drug Development : Pyrazole compounds play a crucial role as pharmacophores in the development of biologically active compounds, showcasing widespread applications in medicinal chemistry. Their synthesis involves strategies such as condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. This versatility underscores their potential for creating novel therapeutic agents (Dar & Shamsuzzaman, 2015).

Antitubercular Activity

- Antituberculosis Drug Research : The modification of isoniazid, a cornerstone antituberculosis drug, leads to derivatives with promising antitubercular activities. This research direction indicates the potential for developing new treatments against multidrug-resistant and extensively drug-resistant tuberculosis, highlighting the importance of structural modification in drug discovery (Asif, 2014).

Organic Synthesis and Catalysis

- Development of Heterocyclic Compounds : The synthesis of polyfunctional heteroaromatics, involving novel rearrangements and structural corrections, is pivotal for creating compounds with potential applications in organic synthesis and pharmaceuticals. This area of research demonstrates the continuous innovation in synthetic methodologies that can be applied to pyrazole derivatives (Moustafa et al., 2017).

Supramolecular Chemistry

- Self-Assembly and Nanotechnology : Benzene-1,3,5-tricarboxamide derivatives exemplify the utilization of supramolecular self-assembly for applications ranging from nanotechnology to polymer processing. The principle of using simple structures for complex self-assembly processes can be analogous to the potential applications of 1,3-dimethyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide in creating ordered structures (Cantekin, de Greef, & Palmans, 2012).

Environmental Toxicology

- Toxicology and Risk Assessment : Studies on the metabolism and toxicological effects of arsenicals reveal the complexity of arsenic biotransformation and its implications for human health. Understanding the metabolic pathways and toxic effects of various arsenic species can inform the safety and environmental impact assessments of related compounds, including those used in pharmaceuticals (Cohen et al., 2006).

properties

IUPAC Name |

2,5-dimethyl-N-(2-methylbutan-2-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-6-11(3,4)12-10(15)9-7-8(2)13-14(9)5/h7H,6H2,1-5H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUKVBXJDHMUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=O)C1=CC(=NN1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxymethyl]-1-benzofuran-2-carboxylate](/img/structure/B2535638.png)

![(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide](/img/structure/B2535645.png)

![1-(2,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2535648.png)

methanone](/img/structure/B2535649.png)

![5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2535650.png)

![N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide](/img/structure/B2535656.png)